![molecular formula C27H30N4O4 B1680787 Saterinone CAS No. 102669-89-6](/img/structure/B1680787.png)
Saterinone
Overview
Description
Saterinone is a dual-action drug that combines both alpha-1 blocking vasodilatory property and phosphodiesterase III (PDE III) inhibition-mediated inotropism . PDE III inhibitors are well established in the acute intravenous treatment of patients with decompensated chronic congestive heart failure .
Molecular Structure Analysis
This compound has a complex molecular structure with a molecular formula of C27H30N4O4 . It includes a pyridine ring, an amide group, and an ether linkage . The exact mass is 474.23 and the molecular weight is 474.560 .Scientific Research Applications
Pharmacological Properties
Saterinone has been identified as a potent antagonist at vascular alpha 1-adrenoceptors, exhibiting a dual mechanism of action. It exerts direct inotropic effects in the myocardium and alpha 1-receptor blockade in the guinea pig vasculature. Besides, it demonstrates positive inotropic effects, not mediated by beta-adrenergic or H2-histaminergic receptors, involving an elevation of myocardial cyclic adenosine monophosphate (cAMP) content. This compound also inhibits cAMP phosphodiesterase (PDE) activity in heart ventricles and is a potent inhibitor of human platelet aggregation (Armah, Hofferber, & Stenzel, 1988).
Cardiovascular Effects
In terms of cardiovascular effects, this compound demonstrates a concentration-dependent positive inotropic effect in guinea pig papillary muscles, more potent than milrinone. It is found to selectively and potently inhibit PDE III activity, suggesting a cAMP-dependent mechanism for its cardiovascular actions (Brunkhorst, von der Leyen, Meyer, Schmidt-Schumacher, & Scholz, 1988). Additionally, intravenous this compound in patients with chronic heart failure showed significant vasodilating effects without adversely affecting the autonomic nervous system (Szabó, van Veldhuisen, van Dijk, Lahiri, Mitrović, Stolzenburg, Brouwer, & Lie, 1997).
Hemodynamic and Autonomic Effects
This compound significantly decreases systemic vascular resistance, accompanied by a decrease in systemic blood pressure and an increase in heart rate in patients with moderate to severe chronic heart failure. It also reduces filling pressures and does not significantly influence plasma neurohormones (Szabó et al., 1997).
In Vivo Actions
In vivo, this compound causes a direct inotropic effect without affecting heart rate and antagonizes the pressor effects of phenylephrine, demonstrating both inotropic and vasodilating effects (Armah, Hofferber, & Jacobitz, 1988).
Enantiomeric Properties
Regarding its enantiomeric properties, this compound enantiomers display equipotent inotropic activity and inhibition of PDE III activity in the myocardium, with slight enantio-selectivity at alpha 1-adrenoceptors in receptor binding studies (Armah, Muster, Raap, Brückner, & Graziadei, 1989).
Pharmacokinetics and Hemodynamic Effects
This compound's pharmacokinetics and hemodynamic effects have been examined in patients with severe chronic heart failure, demonstrating significant increases in cardiac index and stroke volume index, and decreases in mean systemic blood pressure, pulmonary capillary wedge pressure, and vascular resistances (Kieback, Iven, Stolzenburg, Eichner, Ruckdeschel, & Baumann, 2003).
Mechanism of Action
Target of Action
Saterinone is a potent and selective inhibitor of phosphodiesterase III (PDE III) and a potent antagonist of the vascular α-1-adrenoceptor . These are the primary targets of this compound and play a crucial role in its mechanism of action.
Mode of Action
This compound interacts with its targets by inhibiting the activity of PDE III and antagonizing the vascular α-1-adrenoceptor . This dual-action results in both vasodilation (due to α-1 adrenoceptor blocking) and increased cardiac contractility (due to PDE III inhibition) .
Biochemical Pathways
This compound affects the cyclic adenosine monophosphate (cAMP) pathway . By inhibiting PDE III, an enzyme that breaks down cAMP, this compound increases the levels of cAMP . Elevated cAMP levels lead to increased cardiac contractility and vasodilation .
Pharmacokinetics
It is known that pde iii inhibitors like this compound are well established in the acute intravenous treatment of patients with decompensated chronic congestive heart failure .
Result of Action
The increased cardiac contractility and vasodilation resulting from this compound’s action can help improve the condition of patients with decompensated chronic congestive heart failure . By increasing the force of contraction of the heart and dilating the blood vessels, this compound helps to improve blood flow and reduce the workload on the heart .
Safety and Hazards
properties
IUPAC Name |
5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4/c1-19-24(15-21(16-28)27(33)29-19)20-7-9-23(10-8-20)35-18-22(32)17-30-11-13-31(14-12-30)25-5-3-4-6-26(25)34-2/h3-10,15,22,32H,11-14,17-18H2,1-2H3,(H,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEKLDFUYOZELG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883106 | |
Record name | Saterinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102669-89-6 | |
Record name | Saterinone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102669896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saterinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SATERINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4P85FO7GS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.